Cas no 287944-13-2 (2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane,2-(1-cyclohepten-1-yl)-4,4,5,5-tetramethyl-
- 1-Cycloheptenylboronic acid pinacol ester
- 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD10700152
- Inchi: 1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h9H,5-8,10H2,1-4H3
- InChI Key: XCKJXFSLFZYWSB-UHFFFAOYSA-N
- SMILES: O1B(C2=CCCCCC2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 222.17900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 18.46000
- LogP: 3.50830
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216151-1g |
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
287944-13-2 | 95% | 1g |
£300.00 | 2022-03-01 | |
| Fluorochem | 216151-5g |
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
287944-13-2 | 95% | 5g |
£1200.00 | 2022-03-01 | |
| Alichem | A449038493-5g |
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
287944-13-2 | 95% | 5g |
$579.88 | 2023-09-02 | |
| TRC | C987868-100mg |
1-Cycloheptenylboronic acid pinacol ester |
287944-13-2 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | C987868-250mg |
1-Cycloheptenylboronic acid pinacol ester |
287944-13-2 | 250mg |
$184.00 | 2023-05-18 | ||
| TRC | C987868-500mg |
1-Cycloheptenylboronic acid pinacol ester |
287944-13-2 | 500mg |
$282.00 | 2023-05-18 | ||
| TRC | C987868-1g |
1-Cycloheptenylboronic acid pinacol ester |
287944-13-2 | 1g |
$ 320.00 | 2022-06-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y10425-250mg |
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
287944-13-2 | 97% | 250mg |
¥2739.0 | 2024-07-18 | |
| Frontier Specialty Chemicals | C10263-1 g |
1-Cycloheptenylboronic acid pinacol ester |
287944-13-2 | 1g |
$ 126.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | C10263-5 g |
1-Cycloheptenylboronic acid pinacol ester |
287944-13-2 | 5g |
$ 473.00 | 2022-11-04 |
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 287944-13-2)
2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by its CAS number 287944-13-2, is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This boryl ether derivative is characterized by its unique structural features, which include a cycloheptenyl substituent and a tetramethyl-substituted dioxaborolane core. These structural attributes make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.
The compound’s utility stems from its reactivity as a boronic ester derivative. Boronic esters are well-known for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. The presence of the cyclohepten-1-yl group enhances the compound’s compatibility with various catalytic systems, making it an attractive building block for constructing biaryl structures. These biaryl frameworks are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the development of boron-containing drugs due to their enhanced bioavailability and metabolic stability. The tetramethyl-substituted dioxaborolane moiety in 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane contributes to its stability under various reaction conditions while maintaining its reactivity in cross-coupling processes. This balance is crucial for achieving high yields and selectivity in synthetic pathways.
One of the most compelling applications of this compound is in the synthesis of anticancer agents. Boron-containing compounds have shown promise as both diagnostic tools and therapeutic agents due to their ability to accumulate selectively in tumor tissues. The structural motif of 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane aligns well with this requirement, as it can be functionalized to produce boronated heterocycles that exhibit potent anticancer activity. Recent studies have demonstrated its efficacy in generating novel kinase inhibitors that target specific pathways involved in cancer progression.
Another area where this compound has shown promise is in the development of neuroprotective drugs. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the accumulation of misfolded proteins and oxidative stress. Boronated compounds have been investigated for their ability to modulate these pathological processes. The reactivity of 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for the synthesis of derivatives that can interact with biological targets involved in neuroprotection. Preliminary research indicates that certain boronated analogs derived from this compound exhibit neuroprotective effects in cellular models.
The synthesis of 2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the cycloheptenyl group necessitates careful consideration of reaction conditions to ensure regioselectivity and minimize side products. Advanced techniques such as transition-metal-catalyzed borylation and directed ortho-metalation strategies have been employed to achieve high yields and purity levels.
The tetramethyl-substituted dioxaborolane core provides additional stability against hydrolysis and oxidation, making it suitable for long-term storage and transport. This stability is particularly important for pharmaceutical intermediates that must maintain their integrity throughout various stages of drug development.
In conclusion,2-(cyclohepten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 287944-13-2) represents a significant advancement in synthetic chemistry with broad applications in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for boron-containing compounds,this compound is poised to play an increasingly important role in drug discovery and development.
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